molecular formula C10H8ClF3O2 B1531005 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 916420-78-5

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1531005
CAS No.: 916420-78-5
M. Wt: 252.62 g/mol
InChI Key: JJBIKAQUTQVOOF-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H8ClF3O2. This compound features a trifluoromethyl group and a chloro substituent on a phenyl ring, which is connected to a propanoic acid moiety. The presence of both chloro and trifluoromethyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Trifluoromethylphenyl)propanoic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-(3-Chloro-5-methylphenyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group, altering its chemical properties and applications.

    3-(3-Chloro-5-fluorophenyl)propanoic acid:

Uniqueness

The combination of chloro and trifluoromethyl groups in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from similar compounds. These properties enhance its utility in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBIKAQUTQVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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